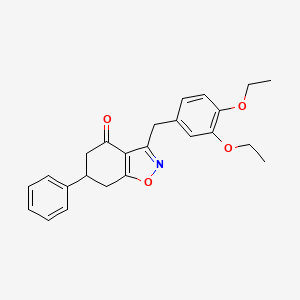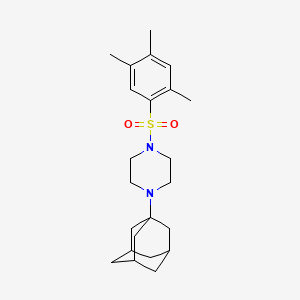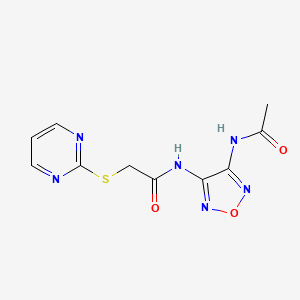![molecular formula C23H20BrN5O2 B11501123 5-(4-bromophenyl)-6-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11501123.png)
5-(4-bromophenyl)-6-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylbenzodiazolyl group, and a pyrrolopyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolopyrimidine Core: This is usually achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent.
Attachment of the Dimethylbenzodiazolyl Group: This is typically done through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is explored for its potential therapeutic applications. It is being evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(4-CHLOROPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(4-FLUOROPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C23H20BrN5O2 |
|---|---|
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-6-(1,2-dimethylbenzimidazol-5-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20BrN5O2/c1-13-25-17-11-16(9-10-18(17)26(13)2)29-12-19-20(22(30)28(4)23(31)27(19)3)21(29)14-5-7-15(24)8-6-14/h5-12H,1-4H3 |
InChI-Schlüssel |
OQCAGQUBYLDLFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1C)C=CC(=C2)N3C=C4C(=C3C5=CC=C(C=C5)Br)C(=O)N(C(=O)N4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B11501041.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11501046.png)
![ethyl (2E)-2-[3,4-dimethoxy-2-(methoxycarbonyl)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11501047.png)


![6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile](/img/structure/B11501064.png)
![ethyl 3-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B11501065.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 9-[2-(4-fluorophenyl)-2-oxoethyl]-1,2-dihydro-](/img/structure/B11501077.png)


![5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B11501094.png)

![N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11501102.png)
![methyl 6-methyl-4-morpholino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11501130.png)
